

FT-IR spectroscopy to identify functional groups in 3,3-Dibromopropenoic acid derivatives

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Compound of Interest

Compound Name: 3,3-Dibromopropenoic acid

Cat. No.: B074754

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An objective guide to identifying functional groups in **3,3-dibromopropenoic acid** derivatives using FT-IR spectroscopy, supported by comparative data.

Introduction to FT-IR Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of radiation at different frequencies (expressed as wavenumbers, cm^{-1}), an FT-IR spectrum is generated, which serves as a unique "fingerprint" of the molecule. Each peak in the spectrum corresponds to a specific type of bond vibration, allowing researchers to deduce the presence of functional groups such as carbonyls ($\text{C}=\text{O}$), hydroxyls ($\text{O}-\text{H}$), alkenes ($\text{C}=\text{C}$), and carbon-halogen bonds ($\text{C}-\text{X}$).

For **3,3-dibromopropenoic acid** and its derivatives, FT-IR spectroscopy is instrumental in confirming the key structural features: the carboxylic acid group, the carbon-carbon double bond, and the carbon-bromine bonds. This guide provides a comparative analysis of the expected FT-IR absorption frequencies for these groups against related compounds, offering a clear framework for spectral interpretation.

Comparative FT-IR Data for 3,3-Dibromopropenoic Acid Derivatives

The following table summarizes the expected FT-IR absorption ranges for the primary functional groups in **3,3-dibromopropenoic acid** derivatives. For context, these are compared with acrylic acid (the non-halogenated parent compound) and general saturated carboxylic acids. The presence of both conjugation (α,β -unsaturation) and electronegative bromine atoms influences the precise position of these absorption bands.

Functional Group	Bond Vibration	Expected Range for 3,3-Dibromopropenoic Acid Derivatives (cm ⁻¹)	Comparative Compound: Acrylic Acid (cm ⁻¹)	Comparative Compound: Saturated Aliphatic Carboxylic Acid (cm ⁻¹)
Carboxylic Acid	O-H stretch	3300 - 2500 (very broad)	3800 - 2000 (very broad)[1]	3300 - 2500 (very broad)[2][3]
Carbonyl	C=O stretch	1710 - 1680	~1702[1]	1720 - 1705[2]
Alkene	C=C stretch	1630 - 1600	~1635[4]	N/A
Alkene C-H	=C-H stretch	3100 - 3000	3100 - 3000[5][6][7]	N/A
Carbon-Bromine	C-Br stretch	700 - 500	N/A	N/A
Carboxylic Acid	C-O stretch	1320 - 1210	~1248[1]	1320 - 1210[2][3]
Carboxylic Acid	O-H bend	950 - 910 (broad)	~930[1]	950 - 910 (broad)[2][3]

Key Interpretive Notes:

- C=O Stretch:** The carbonyl stretch in **3,3-dibromopropenoic acid** is lowered due to conjugation with the C=C double bond.[8][9] Generally, α,β -unsaturated acids show C=O absorption in the 1710-1680 cm⁻¹ region.[8]

- C=C Stretch: Conjugation with the carbonyl group can affect the intensity and position of the C=C stretching band.[4] The presence of bromine atoms on the double bond also influences this frequency.
- C-Br Stretch: The carbon-bromine stretching vibration is characterized by an intense peak in the low-wavenumber region of the spectrum.[10] The exact position depends on the number of bromine atoms and the overall structure.

Experimental Protocol: FT-IR Analysis

This protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid or liquid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To obtain a high-quality FT-IR spectrum of a **3,3-dibromopropenoic acid** derivative for functional group analysis.

Materials:

- FT-IR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
- Sample of the **3,3-dibromopropenoic acid** derivative
- Spatula
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

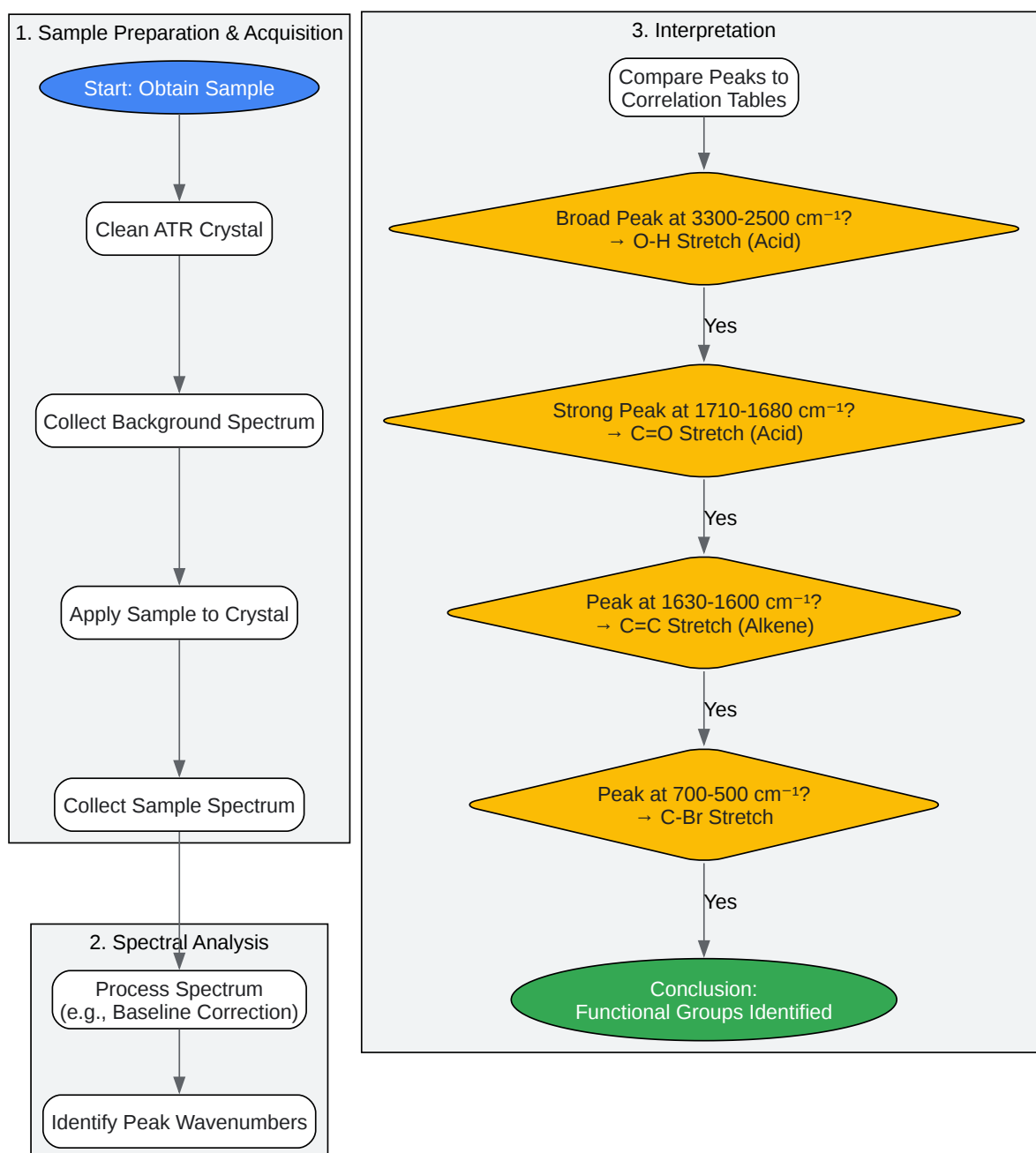
Procedure:

- Background Spectrum:
 - Ensure the ATR crystal surface is clean. Use a lint-free wipe with isopropanol to gently clean the surface and allow it to dry completely.
 - Using the spectrometer software, collect a background spectrum. This measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.

- Sample Application:
 - For solid samples: Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula. Apply the ATR pressure arm to ensure firm and even contact between the sample and the crystal.
 - For liquid samples: Place a single drop of the liquid sample directly onto the center of the ATR crystal.
- Sample Spectrum Collection:
 - Initiate the sample scan using the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.
- Data Analysis:
 - Process the resulting spectrum as needed (e.g., baseline correction).
 - Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
 - Compare the observed peak positions with the data in the comparison table and standard FT-IR correlation charts to identify the functional groups present.
- Cleaning:
 - Retract the pressure arm. Carefully remove the sample from the ATR crystal using a lint-free wipe.
 - Clean the crystal surface thoroughly with a lint-free wipe soaked in isopropanol. Ensure all sample residue is removed to prevent cross-contamination.

Workflow for FT-IR Functional Group Identification

The following diagram illustrates the logical workflow for analyzing a **3,3-dibromopropenoic acid** derivative using FT-IR spectroscopy.



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Caption: Workflow for identifying functional groups using FT-IR.

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